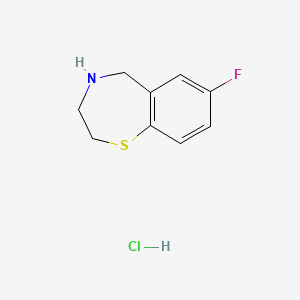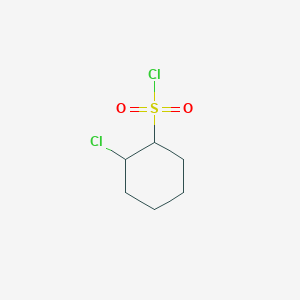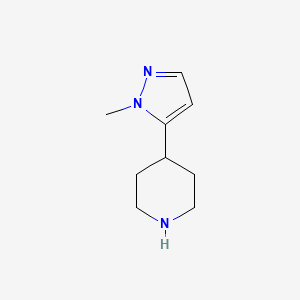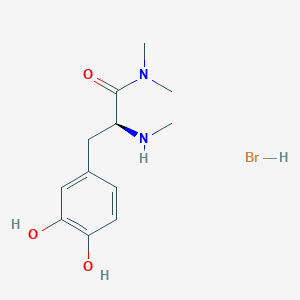![molecular formula C20H27NO3 B1463633 N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline CAS No. 1040688-39-8](/img/structure/B1463633.png)
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline
Übersicht
Beschreibung
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline (NSPEDM) is an organic compound with a wide range of applications in the laboratory. It is a white crystalline solid, slightly soluble in water, and has a melting point of about 77 °C. NSPEDM has been used in the synthesis of several important compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. Its unique properties, such as its low toxicity and good solubility in organic solvents, make it an attractive choice for a variety of laboratory applications.
Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Toxicity
Synthetic Phenolic Antioxidants (SPAs)
Research indicates that SPAs, which are structurally related to the compound of interest, are prevalent in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in human tissues and fluids, such as fat tissues, serum, urine, breast milk, and fingernails. The studies highlight the potential for human exposure through food intake, dust ingestion, and personal care products, with breast milk identified as a significant pathway for infants. Toxicological assessments suggest that some SPAs may induce hepatic toxicity, possess endocrine-disrupting capabilities, or have carcinogenic properties. The transformation products of these antioxidants might exhibit more severe toxic effects than their parent compounds, suggesting a need for future research to develop SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Mechanisms of Degradation
Lignin Model Compounds
Studies on the acidolysis of lignin model compounds have provided insights into the mechanisms of bond cleavage, which are relevant to understanding the behavior of complex phenolic structures in the environment. These findings have implications for the design of more environmentally benign chemicals and for the biodegradation of synthetic phenolic compounds in natural settings (Yokoyama, 2015).
Bioactivities and Potential Applications
Phthalate Esters in Food and Packaging
Phthalate esters, structurally related to the compound of interest, have been extensively studied for their occurrence in food and packaging materials. These studies are pertinent for understanding the migration of synthetic additives into food and their potential health impacts. The review of novel methods for detecting and quantifying phthalate esters highlights the ongoing efforts to ensure food safety and reduce exposure to harmful chemicals (Haji Harunarashid, Lim, & Harunsani, 2017).
Eigenschaften
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)ethyl]-2,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-5-15(2)17-8-6-7-9-19(17)24-13-12-21-18-14-16(22-3)10-11-20(18)23-4/h6-11,14-15,21H,5,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYGIWBPFXUYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCNC2=C(C=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline](/img/structure/B1463554.png)

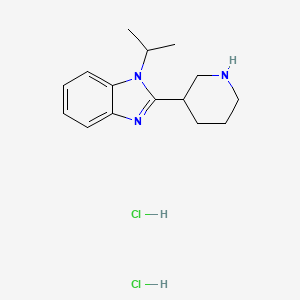
![Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1463558.png)

![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B1463562.png)
